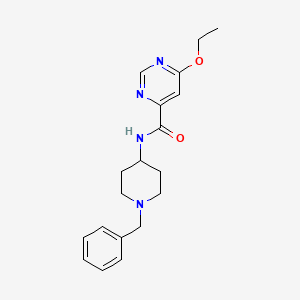

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide

Description

This compound features a pyrimidine core substituted with an ethoxy group at position 6 and a carboxamide linkage to a 1-benzylpiperidin-4-yl moiety.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-2-25-18-12-17(20-14-21-18)19(24)22-16-8-10-23(11-9-16)13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXBOSFLCOMGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the benzyl group. The pyrimidine ring is then synthesized and functionalized with the ethoxy and carboxamide groups. The final step involves coupling the piperidine and pyrimidine derivatives under specific reaction conditions, such as the use of appropriate solvents (e.g., ethanol, tetrahydrofuran) and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents, solvents, and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound shares a benzylpiperidine-carboxamide backbone with several chromene- and coumarin-derived analogs (Table 1). Key differences lie in:

- Aromatic system : Pyrimidine (target) vs. chromene/coumarin (analogs).

- Substituents : Ethoxy (target) vs. methoxy, nitro, bromo, or hydroxy-methoxy groups (analogs).

- Linker length : Ethyl or propyl chains in analogs vs. direct attachment in the target compound.

Structure-Activity Relationship (SAR) Insights

Aromatic Core Impact

- Pyrimidine vs. Chromene : Pyrimidines offer enhanced metabolic stability and tunable electronic properties compared to chromenes, which are prone to oxidation at the 4-oxo position .

- smaller methoxy groups (e.g., compound 13) . 6-Nitro (Compound 14): May enhance sigma-1 affinity but reduce solubility due to strong electron-withdrawing effects .

Linker and Carboxamide Position

- Ethyl vs.

- Carboxamide Position : Chromene-2-carboxamides () show higher yields (90–92%) than chromene-3-carboxamides (), suggesting synthetic advantages for the former .

Biological Activity

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine-4-carboxamides and features a benzylpiperidine moiety, which is significant for its biological properties. The structural formula can be summarized as follows:

- Chemical Formula : C16H20N2O2

- Molecular Weight : 272.35 g/mol

Inhibition of NAPE-PLD

Research indicates that derivatives of pyrimidine-4-carboxamide, including this compound, act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) .

- Key Findings :

Sigma Receptors Affinity

A series of studies have evaluated the affinity of related compounds at sigma receptors, particularly sigma1 and sigma2 receptors. The findings suggest that compounds similar to this compound show varying degrees of selectivity and affinity:

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity |

|---|---|---|---|

| Unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | High |

| 2-Fluoro-substituted analogue | 3.56 | 667 | Highest Selectivity |

These results indicate that structural modifications can significantly influence receptor binding affinity, with certain substitutions enhancing selectivity for sigma1 receptors .

Neuropharmacology

The inhibition of NAPE-PLD by compounds like this compound suggests potential applications in treating neuropsychiatric disorders. By modulating NAEs, these compounds may have therapeutic effects on mood regulation and anxiety disorders.

Case Studies

Several preclinical studies have highlighted the efficacy of similar compounds in animal models:

- Study on Emotional Behavior : Mice treated with NAPE-PLD inhibitors showed reduced anxiety-like behaviors in elevated plus maze tests.

- Cognitive Function : Compounds were assessed for their impact on learning and memory, with promising results indicating enhanced cognitive performance in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.